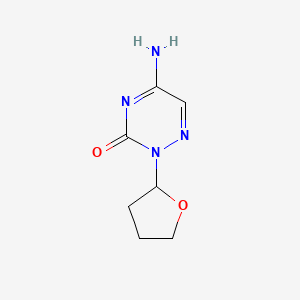

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound featuring a 1,2,4-triazin-3(2H)-one core substituted with an amino group at position 5 and a tetrahydrofuran-2-yl group at position 2. For instance, 1,2,4-triazin-3(2H)-one derivatives are known for diverse applications, including pharmaceuticals and agrochemicals, due to their hydrogen-bonding capacity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazine with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies:

- A study demonstrated that derivatives of triazine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL .

- Another investigation found that similar triazine derivatives displayed antifungal properties that surpassed traditional antifungal agents like fluconazole, indicating their potential in treating resistant infections .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Research Findings:

- In vitro studies have shown that triazine derivatives can significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism for their anti-inflammatory action .

- Further investigations into the molecular pathways involved are ongoing to better understand the mechanisms behind these effects.

Potential in Cancer Therapy

There is emerging evidence suggesting that this compound may play a role in cancer treatment. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further exploration.

Case Studies:

- A study indicated that compounds with a similar structure inhibited tumor cell proliferation in various cancer cell lines .

- The modulation of specific signaling pathways related to apoptosis and cell cycle regulation has been observed, which could enhance the efficacy of existing cancer therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity.

Chemical Properties:

- The compound has a molecular formula of C7H10N4O2 and a molecular weight of approximately 182.18 g/mol .

- Its solubility profile and stability under various pH conditions are crucial for its application in pharmaceutical formulations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives.

Findings:

Mechanism of Action

The mechanism of action of 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one with structurally related triazinone derivatives, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,2,4-Triazin-3(2H)-one Derivatives

Key Comparisons

Substituent Effects on Reactivity The tetrahydrofuran-2-yl group in the target compound may enhance solubility in polar solvents, similar to oxathiolane-substituted analogs, which show improved bioavailability . In contrast, phosphoryl/fluoro substituents (e.g., compound 3 in ) increase steric bulk and electronic complexity, influencing binding affinity in bioactive molecules . The amino group at C5 (target compound) is critical for hydrogen bonding, akin to 3,6-diamino derivatives, which exhibit regioselective acylation due to intramolecular H-bonding .

- Ultrasound-assisted cycloaddition for 3,6-diamino derivatives () .

- Multi-step functionalization for oxathiolane-substituted analogs () .

- Condensation reactions with hydrazine or phosphoryl chlorides () .

Physicochemical Properties Solubility: 1,2,4-Triazin-3(2H)-one derivatives generally exhibit high solubility in polar solvents (e.g., ethanol, methanol) but low solubility in non-polar solvents like ether . This trend is consistent across analogs, suggesting the target compound may share similar solubility behavior. Hydrogen-Bonding Capacity: The amino and carbonyl groups in the triazinone core contribute to high topological polar surface area (TPSA), as seen in 5-(2-hydroxyethylamino)-triazin-3(2H)-one (TPSA = 86.1 Ų), enhancing membrane permeability .

Applications Triazinones with amino groups (e.g., 3,6-diamino derivatives) are explored for agrochemicals and pharmaceuticals due to their stability and reactivity .

Notes on Limitations and Discrepancies

- Synthesis Data Gap: The provided evidence primarily details thiadiazole analogs (e.g., 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one) rather than the triazinone variant . Direct comparisons rely on extrapolation from related triazinones.

- Structural Variability: Substituent positions (e.g., C5 vs. C6 amino groups) significantly alter reactivity and properties, limiting direct analogies .

Biological Activity

5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound with the molecular formula C7H10N4O2, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazine ring system, which is known for its pharmacological significance. The tetrahydrofuranyl group contributes to its lipophilicity, potentially enhancing its membrane permeability and biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A summary of its antimicrobial activity is presented in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 15 μg/mL | |

| Pseudomonas aeruginosa | 30 μg/mL | |

| Candida albicans | 4.01 mM |

The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the triazine ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study demonstrated that this compound could inhibit the secretion of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models has also been documented .

Case Studies

- Antimicrobial Efficacy : A study published in PMC evaluated the effectiveness of various derivatives of triazine compounds against resistant strains of bacteria. The results indicated that this compound showed comparable activity to standard antibiotics such as ciprofloxacin .

- Anti-inflammatory Mechanism : In a controlled experiment assessing cytokine levels in response to inflammatory stimuli, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls .

- Anticancer Activity : A recent investigation into the compound's effects on breast cancer cells revealed a dose-dependent reduction in cell viability and increased apoptosis markers when treated with this triazine derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-(tetrahydro-2-furanyl)-1,2,4-triazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : Cyclocondensation of 5-amino-1,2,4-triazin-3(2H)-one derivatives with tetrahydrofuran precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic acetic acid. Reaction optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and reaction time (6–10 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended .

- Critical Parameters : Monitor by TLC or HPLC for intermediate formation. Impurities often arise from incomplete cyclization or residual solvents.

Q. How can the structural integrity and purity of the compound be validated post-synthesis?

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., tetrahydrofuran ring integration, amine protons).

- HPLC : Assess purity (>95% by UV detection at 254 nm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Diffraction : For absolute stereochemical confirmation (if crystalline) .

Q. What stability considerations are critical for handling and storing this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the tetrahydrofuran ring.

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways (e.g., ring-opening or amine oxidation) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran substituent influence the compound’s reactivity or biological activity?

- Experimental Design : Synthesize diastereomers by varying the configuration of the tetrahydrofuran ring (e.g., 2R vs. 2S) and compare their:

- Kinetic Stability : Via thermal gravimetric analysis (TGA).

- Bioactivity : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

Q. What mechanistic insights explain the formation of byproducts during cyclocondensation reactions?

- Hypothesis Testing :

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., uncyclized precursors or dimerized species).

- Computational Modeling : Perform DFT calculations to map energy barriers for ring closure vs. side reactions (e.g., nucleophilic substitution at alternative sites).

- Mitigation Strategies : Optimize solvent polarity (e.g., switch to DMSO for enhanced cyclization) or add scavengers (e.g., molecular sieves) to trap water .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- SAR Framework :

- Core Modifications : Replace the tetrahydrofuran ring with other heterocycles (e.g., pyrrolidine) to assess steric/electronic effects.

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., –NO₂) to the triazinone ring to modulate H-bonding interactions.

- Validation : Use competitive binding assays (SPR or ITC) to quantify affinity shifts toward off-target proteins .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Root-Cause Analysis :

- Purity Discrepancies : Compare impurity profiles (e.g., residual solvents or isomers) via GC-MS.

- Assay Variability : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

Q. Methodological Resources

Table 1 : Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (Area normalization) |

| Residual Solvents | GC-MS | <0.1% (ICH Q3C guidelines) |

| Stereochemical Integrity | X-ray Diffraction | R-factor < 0.05 |

Table 2 : Common Degradation Products and Mitigation

| Degradation Pathway | Observed Product | Mitigation Strategy |

|---|---|---|

| Oxidation of amine | N-Oxide derivative | Store under inert atmosphere |

| Hydrolysis of furan ring | Ring-opened diol | Control humidity (<30% RH) |

Properties

CAS No. |

159494-27-6 |

|---|---|

Molecular Formula |

C7H10N4O2 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-amino-2-(oxolan-2-yl)-1,2,4-triazin-3-one |

InChI |

InChI=1S/C7H10N4O2/c8-5-4-9-11(7(12)10-5)6-2-1-3-13-6/h4,6H,1-3H2,(H2,8,10,12) |

InChI Key |

JSPJPNQZMGMWJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)N2C(=O)N=C(C=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.